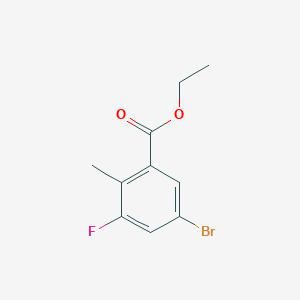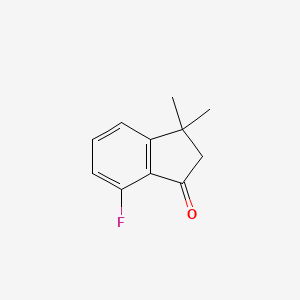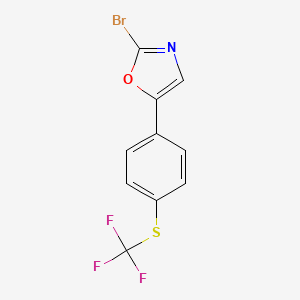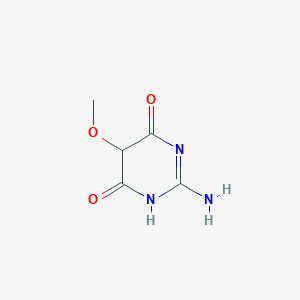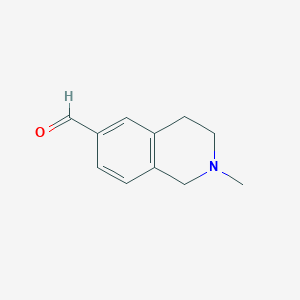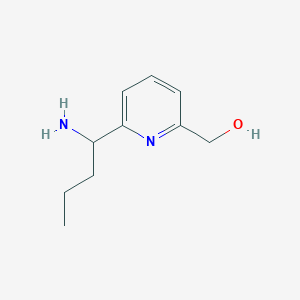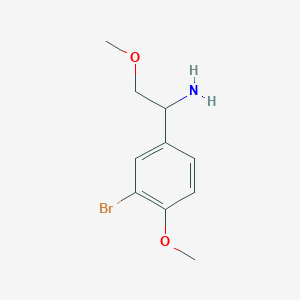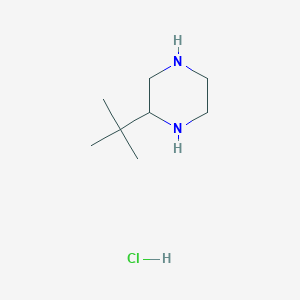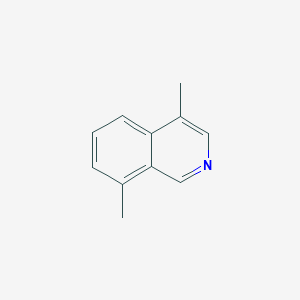
4,8-Dimethylisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Dimethylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring The presence of two methyl groups at the 4th and 8th positions of the isoquinoline ring distinguishes this compound from other isoquinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted to synthesize this compound by selecting suitable starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in scaling up the production process. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions: 4,8-Dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydroisoquinolines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学研究应用
4,8-Dimethylisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4,8-Dimethylisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, derivatives of isoquinoline have been shown to inhibit certain enzymes involved in disease pathways, making them potential candidates for drug development .
相似化合物的比较
Isoquinoline: The parent compound without methyl substitutions.
4-Methylisoquinoline: A single methyl group at the 4th position.
8-Methylisoquinoline: A single methyl group at the 8th position.
Uniqueness: 4,8-Dimethylisoquinoline is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of these methyl groups can affect the compound’s electronic properties and interactions with other molecules, making it distinct from other isoquinoline derivatives .
属性
分子式 |
C11H11N |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
4,8-dimethylisoquinoline |
InChI |
InChI=1S/C11H11N/c1-8-4-3-5-10-9(2)6-12-7-11(8)10/h3-7H,1-2H3 |
InChI 键 |
LVQQBNAQDWRCHW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=NC=C(C2=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


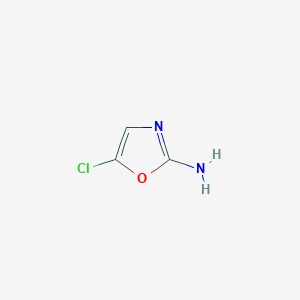
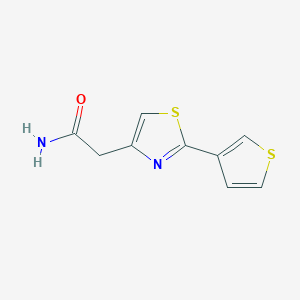
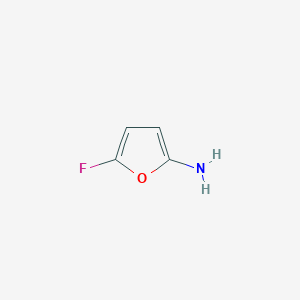
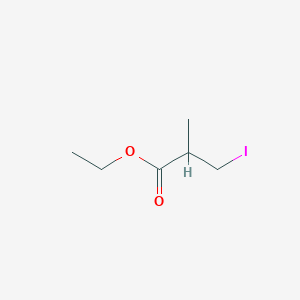
![6,7,8,9-Tetrahydro-5H-dibenzo[b,i][1,6]oxazecine](/img/structure/B12968811.png)

